3-Chloro-4-isobutyl-4H-1,2,4-triazole
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Overview
Description
3-Chloro-4-isobutyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isobutyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by chlorination . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isobutyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
3-Chloro-4-isobutyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-4-isobutyl-4H-1,2,4-triazole involves its interaction with biological receptors through hydrogen bonding and dipole interactions. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound may also interact with molecular targets such as DNA, proteins, and cell membranes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1H-1,2,4-triazole
- 3-Chloro-5-isobutyl-1H-1,2,4-triazole
- 3-Chloro-4H-1,2,4-triazole-5-thiol
Uniqueness
3-Chloro-4-isobutyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a pharmaceutical agent .
Properties
Molecular Formula |
C6H10ClN3 |
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Molecular Weight |
159.62 g/mol |
IUPAC Name |
3-chloro-4-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-9-6(10)7/h4-5H,3H2,1-2H3 |
InChI Key |
IDNOSNKCPAUPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NN=C1Cl |
Origin of Product |
United States |
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